

# Application Notes: Spectrophotometric Determination of Nitrates with H Acid (Chromotropic Acid)

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## Compound of Interest

Compound Name: *4-Amino-5-hydroxynaphthalene-1,7-disulfonic acid*

Cat. No.: *B086154*

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## Abstract

This document provides a detailed protocol for the spectrophotometric determination of nitrate in aqueous samples using H acid (chromotropic acid). This method is based on the reaction of nitrate with chromotropic acid in a strong sulfuric acid medium, which forms a yellow-colored complex. The intensity of the color, measured spectrophotometrically at approximately 410 nm, is directly proportional to the nitrate concentration. This application note is intended for researchers, scientists, and professionals in drug development and environmental monitoring who require a reliable and cost-effective method for nitrate quantification.

## Principle

In a highly acidic environment provided by concentrated sulfuric acid, nitrate ions react with chromotropic acid (1,8-dihydroxynaphthalene-3,6-disulfonic acid) to produce a yellow-colored nitration product.[1][2] The reaction is specific and sensitive, allowing for the determination of nitrate concentrations in the parts-per-million (ppm) range. The absorbance of the resulting solution is measured at its maximum wavelength ( $\lambda_{max}$ ) of around 410 nm.[3]

## Quantitative Data Summary

The following table summarizes the key quantitative parameters of the chromotropic acid method for nitrate determination, compiled from various studies.

Parameter	Value	Reference
Wavelength of Maximum Absorbance ( $\lambda_{max}$ )	410 - 430 nm	[1][4]
Linear Range	0.1 - 20 mg/L (ppm)	[1][4]
Molar Absorptivity	$2.34 \times 10^3 \text{ L}\cdot\text{mol}^{-1}\cdot\text{cm}^{-1}$	[1]
Limit of Detection (LOD)	0.05 - 0.73 mg/L	[4]
Limit of Quantification (LOQ)	0.1 mg/L	
Color Stability	At least 48 hours	[1]

## Experimental Protocol

This protocol outlines the step-by-step procedure for the determination of nitrate in water samples.

## Reagents and Materials

- Standard Nitrate Solution (100 mg/L  $\text{NO}_3^-$ -N): Dissolve 0.722 g of anhydrous potassium nitrate ( $\text{KNO}_3$ ) in deionized water and dilute to 1000 mL.
- Chromotropic Acid Reagent (0.1% w/v): Dissolve 0.1 g of the disodium salt of chromotropic acid in 100 mL of concentrated sulfuric acid (95-98%). This solution should be stored in a dark bottle and is stable for about two weeks.[5]
- Sulfuric Acid ( $\text{H}_2\text{SO}_4$ ): Concentrated (95-98%), analytical grade, nitrate-free.
- Sulfite-Urea Reagent: Dissolve 5 g of urea and 4 g of anhydrous sodium sulfite in 100 mL of deionized water. This reagent is used to eliminate interferences from nitrite and oxidizing agents.[6][7]
- Antimony(III) Sulfate Solution: To address chloride interference, dissolve 0.5 g of antimony metal in 80 mL of concentrated sulfuric acid with gentle heating. Cool the solution and

carefully add it to 20 mL of ice-cold deionized water.[6]

- Spectrophotometer: Capable of measuring absorbance at 410 nm.
- Glassware: Volumetric flasks, pipettes, and cuvettes.

## Preparation of Standard Curve

- Prepare a series of standard nitrate solutions with concentrations ranging from 0.1 to 10 mg/L by diluting the 100 mg/L stock solution.
- Pipette 2.0 mL of each standard solution into separate 10 mL volumetric flasks.
- Prepare a blank by pipetting 2.0 mL of deionized water into a 10 mL volumetric flask.
- To each flask, add one drop of the sulfite-urea reagent to remove any potential nitrite interference.
- Place the flasks in a cold water bath (10-20°C).
- Carefully and slowly add 7.0 mL of concentrated sulfuric acid to each flask, ensuring the solution remains cool.
- Add 1.0 mL of the chromotropic acid reagent to each flask and mix well.
- Allow the solutions to stand for 45 minutes at room temperature for the color to develop fully.
- Measure the absorbance of each standard solution at 410 nm against the reagent blank.
- Plot a calibration curve of absorbance versus nitrate concentration.

## Sample Analysis

- Filter the water sample to remove any particulate matter.
- Pipette 2.0 mL of the filtered sample into a 10 mL volumetric flask.
- Follow steps 4 through 9 as described in the "Preparation of Standard Curve" section.

- Determine the nitrate concentration in the sample by comparing its absorbance to the standard curve.

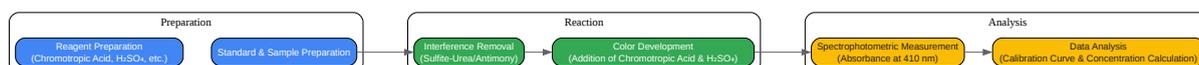
## Interferences

Several ions can interfere with the chromotropic acid method. The following table lists common interferences and methods for their mitigation.

Interfering Ion	Effect	Mitigation Method
Nitrite (NO <sub>2</sub> <sup>-</sup> )	Positive interference, as it also reacts with chromotropic acid.	Addition of a sulfite-urea reagent, which selectively destroys nitrite.[6]
Chloride (Cl <sup>-</sup> )	Negative interference at high concentrations.	Masking with the addition of antimony(III) sulfate solution. [6]
Iron (Fe <sup>3+</sup> )	Can impart a yellow color, leading to positive interference.	The use of antimony(III) also helps to suppress interference from iron(III).[6]
Oxidizing Agents (e.g., Chlorine)	Can react with the chromotropic acid, causing interference.	Removed by the addition of sodium sulfite.[6]

## Workflow Diagram

The following diagram illustrates the experimental workflow for the spectrophotometric determination of nitrates using H acid.

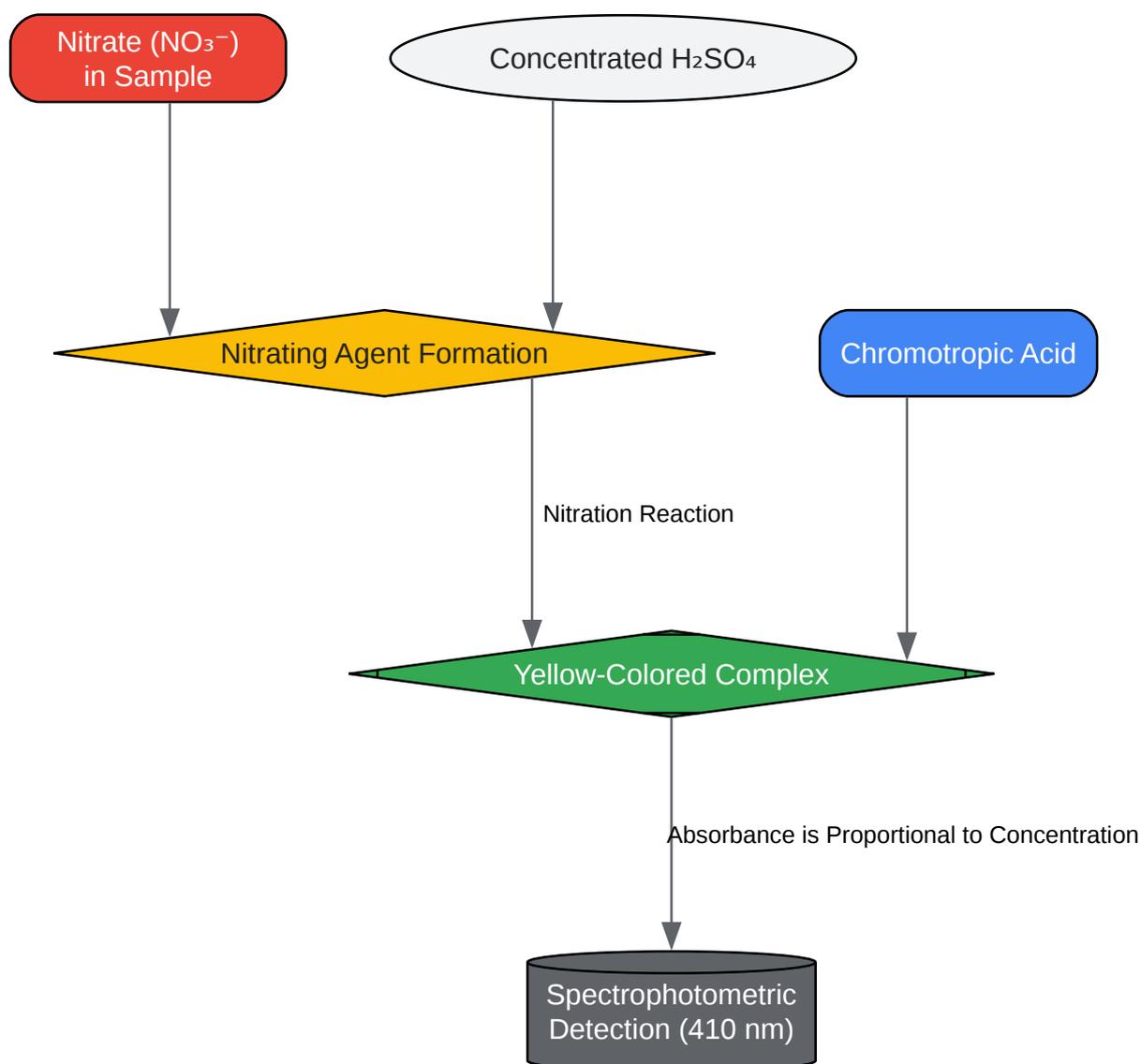


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Caption: Experimental workflow for nitrate determination.

## Signaling Pathway Diagram

The logical relationship in the color-forming reaction is depicted below.



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Caption: Reaction pathway for nitrate detection.

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